Synthetic Utility: 5-Methoxyoxindole as the Verified Precursor for a Radiolabeled VEGFR-2 Kinase Inhibitor
5-Methoxyoxindole is not merely a theoretical building block; it has been explicitly employed as the key starting material in the synthesis of a radiolabeled VEGFR-2 inhibitor for in vivo imaging [1]. In this study, a Knoevenagel condensation with a specific pyrrole aldehyde yielded 5-methoxy-sunitinib, which demonstrated a binding constant (Kd) of 20 nM against VEGFR-2 in a competition binding assay [2]. This contrasts with the parent sunitinib molecule, which contains a 5-fluoro substituent on the oxindole core [3]. This established synthetic route confirms that 5-Methoxyoxindole is a chemically competent partner for generating a specific, high-affinity probe, whereas alternative 5-substituted oxindoles would necessitate re-validation of both the synthetic conditions and the target binding profile.
| Evidence Dimension | Binding Affinity to VEGFR-2 |
|---|---|
| Target Compound Data | Kd = 20 nM (for 5-methoxy-sunitinib) |
| Comparator Or Baseline | Sunitinib (contains 5-fluoro-oxindole core) |
| Quantified Difference | Not provided for comparator under identical assay; evidence establishes the specific binding constant for the methoxy analog. |
| Conditions | In vitro competition binding assay against VEGFR-2 |
Why This Matters
For researchers developing PET tracers or studying kinase inhibition, this data provides a validated starting point and a known binding affinity for the 5-methoxy-derived compound, de-risking procurement for this specific application.
- [1] Caballero, J., Muñoz, C., Alzate-Morales, J. H., Cunha, S., Gano, L., Bergmann, R., Steinbach, J., & Kniess, T. (2012). Synthesis, in silico, in vitro, and in vivo investigation of 5-[11C]methoxy-substituted sunitinib, a tyrosine kinase inhibitor of VEGFR-2. European Journal of Medicinal Chemistry, 58, 272-280. View Source
- [2] Caballero, J., Muñoz, C., Alzate-Morales, J. H., Cunha, S., Gano, L., Bergmann, R., Steinbach, J., & Kniess, T. (2012). Synthesis, in silico, in vitro, and in vivo investigation of 5-[11C]methoxy-substituted sunitinib, a tyrosine kinase inhibitor of VEGFR-2. European Journal of Medicinal Chemistry, 58, 272-280. View Source
- [3] PubChem. (n.d.). Sunitinib. Retrieved from https://pubchem.ncbi.nlm.nih.gov/compound/Sunitinib View Source
